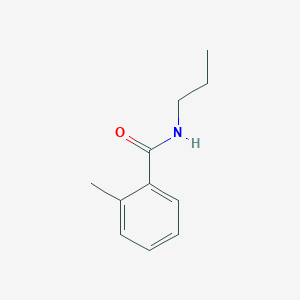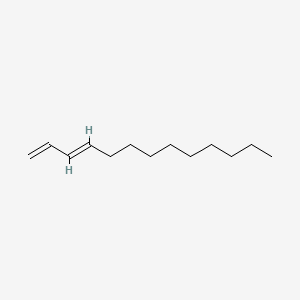
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process typically involves:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the phenylbutan-2-yl group via Friedel-Crafts acylation.
Step 3: Esterification to attach the 4-ethylphenyl group to the quinoline carboxylate.
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining popularity .
Analyse Des Réactions Chimiques
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Compared to other quinoline derivatives, 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)quinoline-4-carboxylate stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
1-Oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)quinoline-4-carboxylate: Differing by the presence of a bromine atom, which affects its reactivity and biological properties.
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid: An alanine derivative with distinct pharmacological activities.
Propriétés
Numéro CAS |
355433-19-1 |
|---|---|
Formule moléculaire |
C28H25NO3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(1-oxo-1-phenylbutan-2-yl) 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-3-19-14-16-20(17-15-19)25-18-23(22-12-8-9-13-24(22)29-25)28(31)32-26(4-2)27(30)21-10-6-5-7-11-21/h5-18,26H,3-4H2,1-2H3 |
Clé InChI |
ORGBFCZUGBGVTE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
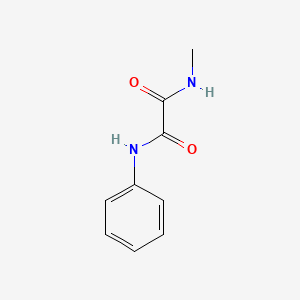
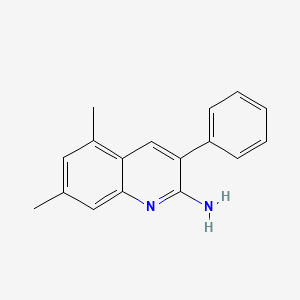
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
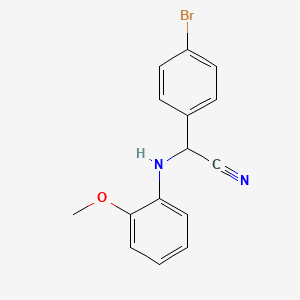
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
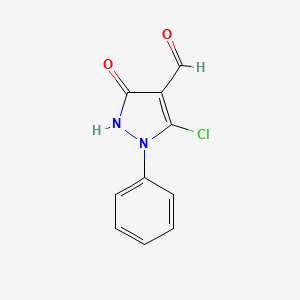
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
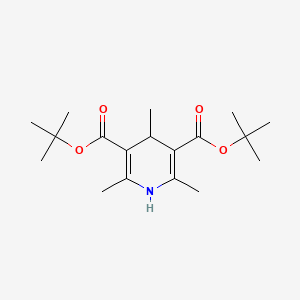
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
